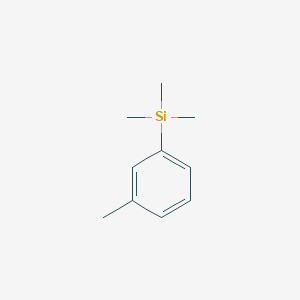
Trimethyl(M-tolyl)silane
Descripción general
Descripción
Trimethyl(M-tolyl)silane, also known as trimethyl(4-methylphenyl)silane, is an organosilicon compound with the molecular formula C10H16Si. It is a clear, colorless liquid that is not miscible with water. This compound is used in various chemical reactions and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trimethyl(M-tolyl)silane can be synthesized through the reaction of chloro-trimethyl-silane with 4-methylphenyl magnesium bromide. The reaction typically occurs in an anhydrous environment to prevent the hydrolysis of the reactants. The reaction is as follows:
Cl-Si(CH3)3+C6H4CH3MgBr→C6H4CH3Si(CH3)3+MgBrCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar methods as described above. The process is optimized for higher yields and purity, often involving distillation and purification steps to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl(M-tolyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The methyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various reduced silicon-containing compounds.
Substitution: Halogenated silanes.
Aplicaciones Científicas De Investigación
Trimethyl(M-tolyl)silane is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organosilicon compounds.
Biology: It is used in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals and drug delivery systems.
Industry: It is used in the production of silicone-based materials and coatings.
Mecanismo De Acción
The mechanism of action of trimethyl(M-tolyl)silane involves the electron-releasing strength of the carbon-silicon bond, which stabilizes positive charges through hyperconjugation. This property makes it a useful reagent in electrophilic substitution reactions, where it can stabilize carbocations and facilitate the formation of new carbon-carbon bonds.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilane: Similar in structure but lacks the methylphenyl group.
Triethylsilane: Contains ethyl groups instead of methyl groups.
Triphenylsilane: Contains phenyl groups instead of methyl groups.
Uniqueness
Trimethyl(M-tolyl)silane is unique due to the presence of the methylphenyl group, which imparts different reactivity and properties compared to other silanes. This makes it particularly useful in specific synthetic applications where the methylphenyl group is required.
Propiedades
Número CAS |
3728-44-7 |
|---|---|
Fórmula molecular |
C10H16Si |
Peso molecular |
164.32 g/mol |
Nombre IUPAC |
trimethyl-(3-methylphenyl)silane |
InChI |
InChI=1S/C10H16Si/c1-9-6-5-7-10(8-9)11(2,3)4/h5-8H,1-4H3 |
Clave InChI |
OVMFTFDFVZRFJD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)[Si](C)(C)C |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

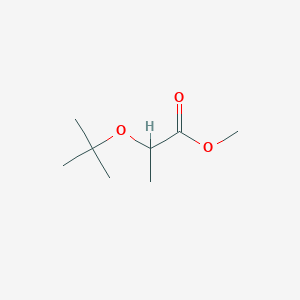
![Ethyl 5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate](/img/structure/B8786423.png)
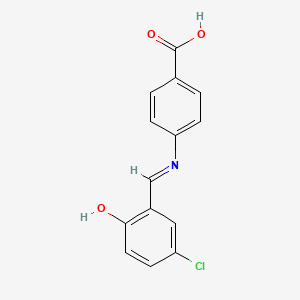
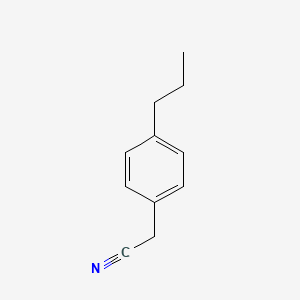
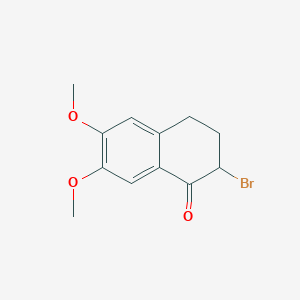
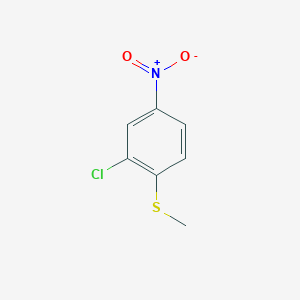
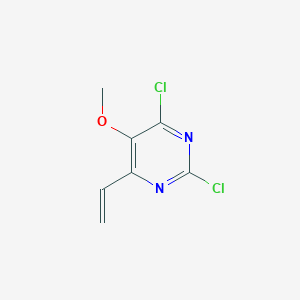
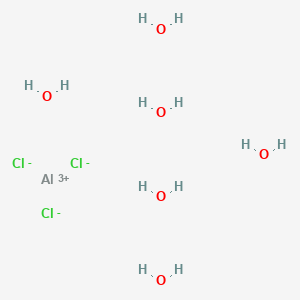
![2,6-dichloro-N-[(4-chlorophenyl)methyl]-4-methylpyridine-3-carboxamide](/img/structure/B8786483.png)
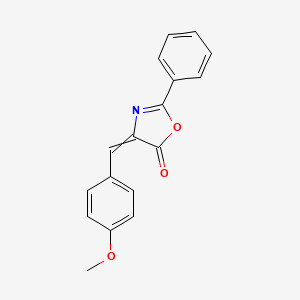
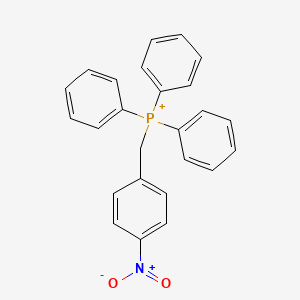
![2-[(2,3-dimethylphenoxy)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B8786503.png)
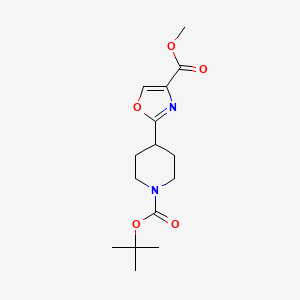
![2-{4-[(4-CHLOROPHENYL)CARBAMOTHIOYL]PIPERAZIN-1-YL}-8-ETHYL-5-OXO-5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID](/img/structure/B8786519.png)
